Trioctylmethylammonium chloride

Catalog No.
S591443
CAS No.
5137-55-3
M.F
C25H54N.Cl
C25H54ClN
M. Wt
404.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioctylmethylammonium chloride

CAS Number

5137-55-3

Product Name

Trioctylmethylammonium chloride

IUPAC Name

methyl(trioctyl)azanium chloride

Molecular Formula

C25H54N.Cl
C25H54ClN

Molecular Weight

404.2 g/mol

InChI

InChI=1S/C25H54N.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1

InChI Key

XKBGEWXEAPTVCK-UHFFFAOYSA-M

SMILES

Array

Synonyms

Aliquat 336, capriquat, methyltricaprylylammonium, methyltricaprylylammonium chloride, methyltrioctylammonium chloride, MTOATFA cpd, TOMAC salt, tricaprylylmethylammonium, trioctylmethylammonium, trioctylmethylammonium chloride, trioctylmethylammonium iodide, trioctylmethylammonium trifluoroacetate

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

Isomeric SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

The exact mass of the compound Methyltrioctylammonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61369. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trioctylmethylammonium chloride (CAS: 5137-55-3), widely known in industry as Aliquat 336, is a highly lipophilic quaternary ammonium salt that functions as a robust phase-transfer catalyst (PTC) and a liquid anion exchanger. Unlike symmetrically substituted ammonium salts, its asymmetric structure (three octyl/decyl chains and one methyl group) disrupts crystal lattice formation, rendering it a viscous room-temperature ionic liquid (RTIL). This liquid state, combined with its permanent cationic charge and extreme organophilicity, makes it highly valuable for solvent-free biphasic catalysis, hydrometallurgical solvent extraction, and the formulation of supported liquid membranes. For procurement and process chemistry, its primary value lies in its ability to remain strictly in the organic phase during aqueous workups, enabling continuous recycling without the effluent losses typical of lighter, more water-soluble ammonium salts .

Substituting Trioctylmethylammonium chloride with generic phase-transfer catalysts like tetrabutylammonium bromide (TBAB) or tertiary amines like trioctylamine (TOA) introduces severe process inefficiencies. TBAB possesses significant aqueous solubility; during biphasic reactions, it partitions heavily into the aqueous effluent, leading to irreversible catalyst loss, higher replenishment costs, and complex wastewater treatment . Conversely, tertiary amines like TOA require strict acidic pre-equilibration to become protonated and active for anion exchange, failing entirely in neutral or alkaline extraction conditions [1]. Furthermore, replacing it with the structurally similar but symmetric tetraoctylammonium bromide (TOAB) introduces a solid reagent (melting point ~95 °C) that necessitates volatile co-solvents, thereby increasing mass intensity and fundamentally altering the phase dynamics of solvent-free or neat extraction systems [2].

Superior Catalytic Enhancement in Two-Phase Oxidations

In the heterogeneous biphasic oxidation of n-octanol by aqueous permanganate, the choice of phase-transfer catalyst drastically impacts the reaction kinetics. Trioctylmethylammonium chloride provides an enhancement factor of 7.0, significantly outperforming lighter, more water-soluble quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBAC). This superior performance is driven by its extreme lipophilicity, which allows it to efficiently shuttle the permanganate anion into the organic phase where the rate-determining oxidation step occurs [1].

Evidence DimensionReaction rate enhancement factor
Target Compound DataEnhancement factor: 7.0
Comparator Or BaselineTBAB (4.4) and TEBAC (2.8)
Quantified Difference59% higher reaction enhancement than TBAB and 150% higher than TEBAC.
ConditionsHeterogeneous two-liquid phase oxidation of n-octanol using quaternary ammonium permanganate.

Procurement of this specific catalyst directly translates to faster cycle times and higher reactor throughput in industrial biphasic oxidations.

Broad-Spectrum pH Operability for Anionic Extraction

When extracting carboxylic acids or anionic metal complexes from aqueous streams, tertiary amines like Alamine 336 (trioctylamine) only extract the undissociated acid and require low pH for protonation. In contrast, Trioctylmethylammonium chloride, being a permanently charged quaternary ammonium salt, extracts both dissociated and undissociated forms. Experimental data demonstrates that it maintains higher distribution coefficients (KD) across a much wider pH range (pH 2.0 to 8.5) compared to tertiary amines, which lose efficacy entirely as pH increases into neutral or alkaline territories [1].

Evidence DimensionDistribution coefficient (KD) across pH ranges
Target Compound DataHigh KD maintained across pH 2.0 to 8.5
Comparator Or BaselineTrioctylamine (Extracts only undissociated forms; KD drops significantly at higher pH)
Quantified DifferenceMaintained extraction capability up to pH 8.5, whereas tertiary amines require continuous acidic pre-equilibration.
ConditionsReactive extraction of aqueous glutaric acid at varying equilibrium pH (2.0 to 8.5).

Eliminates the need for continuous acid dosing and pH adjustment during extraction workflows, simplifying process control and reducing reagent costs.

Prevention of Catalyst Loss in Aqueous Effluents

A critical failure point in industrial phase-transfer catalysis is the loss of the catalyst into the aqueous waste stream. While standard catalysts like tetrabutylammonium bromide (TBAB) partition significantly into water during product workup, Trioctylmethylammonium chloride is highly organophilic. In dehydrohalogenation and alkylation processes, it remains strictly in the organic phase or forms a distinct third intermediate phase, allowing the product to be distilled off while the catalyst is retained and recycled with near-zero aqueous loss .

Evidence DimensionAqueous phase partitioning / Catalyst loss
Target Compound DataRetained strictly in the organic phase or third phase
Comparator Or BaselineTetrabutylammonium bromide (TBAB) (Partitions into aqueous phase)
Quantified DifferenceNear-complete organic retention vs. high aqueous loss requiring constant catalyst replenishment.
ConditionsBiphasic organic synthesis with aqueous NaOH and subsequent product distillation.

Ensures economic viability for continuous processes by enabling simple catalyst recycling and preventing costly wastewater contamination.

Liquid-State Processability for Solvent-Free Systems

For applications requiring neat catalysts or supported liquid membranes, the physical state of the extractant is paramount. Symmetrical quaternary salts like tetraoctylammonium bromide (TOAB) are solids at room temperature (melting point ~95–98 °C) and require volatile organic solvents for deployment. The asymmetrical structure of Trioctylmethylammonium chloride disrupts crystal lattice formation, rendering it a viscous liquid at room temperature (melting point < -20 °C). This allows it to be used as a pure room-temperature ionic liquid (RTIL) solvent or directly impregnated into porous membrane supports without precipitation risks[1].

Evidence DimensionMelting point / Physical state
Target Compound DataViscous liquid, MP < -20 °C
Comparator Or BaselineTetraoctylammonium bromide (TOAB) (Solid, MP 95–98 °C)
Quantified Difference>115 °C difference in melting point, enabling room-temperature liquid handling.
ConditionsStandard laboratory and industrial handling conditions (20–25 °C, 1 atm).

Allows buyers to eliminate volatile co-solvents in extraction processes and prevents catalyst crystallization in continuous flow or membrane systems.

Continuous Biphasic Organic Synthesis

Ideal for oxidations, alkylations, and dehydrohalogenations where catalyst recyclability is mandatory. Its extreme organophilicity ensures it stays in the organic phase, allowing the product to be distilled and the catalyst reused without the aqueous effluent losses associated with TBAB.

Hydrometallurgical Solvent Extraction

The preferred liquid anion exchanger for recovering transition metals and anionic complexes from aqueous streams. Its permanent cationic charge allows it to operate effectively across a broad pH range without the continuous acidic pre-equilibration required by tertiary amines like TOA[1].

Supported Liquid Membranes (SLMs)

Highly suited as a mobile carrier for impregnating porous polymer membranes in continuous ion transport. Its room-temperature liquid state prevents crystallization inside the membrane pores, a common failure mode when using solid symmetric salts like TOAB [2].

Physical Description

Yellow viscous liquid; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

403.3944784 Da

Monoisotopic Mass

403.3944784 Da

Heavy Atom Count

27

UNII

07Q8S2MJ6A

Related CAS

35675-86-6 (iodide)
22061-11-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 292 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (98.97%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (15.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (84.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (15.41%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (15.41%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

5137-55-3
63393-96-4

Wikipedia

Aliquat_336

General Manufacturing Information

1-Octanaminium, N-methyl-N,N-dioctyl-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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